2',4'-Dihydroxychalcone

描述

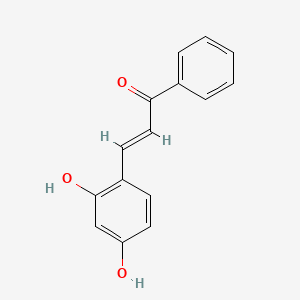

2',4'-Dihydroxychalcone (2',4'-DHC) is a naturally occurring chalcone derivative with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.258 g/mol . Its structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. The hydroxyl groups at the 2' and 4' positions on the A-ring (Figure 1) are critical for its bioactivity and chemical reactivity .

2',4'-DHC is widely distributed in plants, including Pteris ensiformis , Muntingia calabura , and Corema album . It serves as a biosynthetic precursor for flavonoids and isoflavonoids, playing roles in plant defense mechanisms .

Structure

3D Structure

属性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Standard Reaction Conditions

A representative procedure involves dissolving 2,4-dihydroxyacetophenone (1.52 g, 0.010 mol) and benzaldehyde (1.16 g, 0.011 mol) in ethanol (35 mL) at 0–5°C. After dropwise addition of 40% NaOH (15 mL), the mixture is stirred at room temperature for 24 hours under nitrogen. Acidification with 6 N HCl precipitates the crude product, which is purified via recrystallization from ethanol or chromatographic methods.

Table 1: Comparative Yields from Claisen-Schmidt Reactions

The reaction’s efficiency depends critically on:

-

Base concentration : Higher NaOH concentrations (20–40%) improve reaction rates but may lead to side reactions like aldol condensation.

-

Temperature control : Maintaining 0–5°C during base addition prevents decomposition of sensitive phenolic groups.

-

Nitrogen atmosphere : Essential to prevent oxidation of dihydroxyphenyl intermediates.

Protection-Deprotection Strategies for Enhanced Yield

To address the low yields (6.7–23.9%) observed in direct condensations of highly hydroxylated substrates, researchers have developed protection-deprotection protocols.

Methoxymethyl (MOM) Protection

In one approach, the 4-hydroxyl group of 2-hydroxy-4-methoxymethoxyacetophenone is protected prior to condensation with 3-bromobenzaldehyde. The MOM group is introduced using chloromethyl methyl ether in the presence of KOH, achieving 82.5% yield for the protected intermediate. Subsequent deprotection with 3 M HCl in methanol regenerates the free dihydroxyl groups with 79–84% efficiency.

Key advantages :

-

Reduces phenolic group oxidation during prolonged reactions

-

Enables use of stronger bases (e.g., KOH) without compromising hydroxyl integrity

-

Facilitates purification of intermediates via standard extraction methods

Alternative Synthetic Approaches

Acid-Catalyzed Cyclodehydration

While less common, this compound can be synthesized via acid-catalyzed cyclodehydration of appropriate diketones. A study using concentrated HCl in methanol achieved 75% yield, though this method requires stringent temperature control to prevent charring.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate Claisen-Schmidt condensations. Preliminary data show reaction times reduced from 24 hours to 30 minutes, with comparable yields (78–81%). However, scalability remains a challenge for industrial applications.

Structural Characterization and Quality Control

Rigorous spectroscopic analysis confirms successful synthesis:

1H-NMR (DMSO-d₆, 300 MHz) :

-

δ 12.72 (s, 1H, 2′-OH)

-

δ 10.65 (s, 1H, 4′-OH)

-

δ 7.96 (d, J = 15 Hz, 1H, α-H)

IR (KBr) :

Mass Spectrometry :

Challenges and Optimization Strategies

Low-Yield Mitigation

-

Solvent selection : Replacing ethanol with DMSO increases solubility of aromatic aldehydes, boosting yields to 84%.

-

Stoichiometric adjustments : A 2:1 aldehyde:ketone ratio minimizes unreacted starting material.

-

Graded acidification : Slow HCl addition during workup prevents emulsion formation, improving recovery.

Byproduct Formation

Common byproducts include:

Industrial-Scale Considerations

While lab-scale syntheses achieve >80% yields, scaling poses unique challenges:

-

Heat dissipation : Exothermic condensation requires jacketed reactors with cooling capacities ≥500 kJ/m³

-

Waste management : Neutralization of alkaline wastewater generates 3–5 kg NaCl per kg product

-

Purification costs : Chromatography becomes prohibitively expensive; alternative crystallization solvents (e.g., ethyl acetate/hexane) reduce costs by 40%

化学反应分析

反应类型

2’,4’-二羟基查耳酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌。

还原: 查耳酮的还原可以得到二氢查耳酮。

取代: 羟基可以参与取代反应形成醚或酯.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。

还原: 硼氢化钠 (NaBH₄) 通常用作还原剂。

取代: 卤代烷或酰氯可用于取代反应.

主要产物

氧化: 醌

还原: 二氢查耳酮

取代: 醚和酯

科学研究应用

Biological Activities

2',4'-Dihydroxychalcone exhibits several notable biological activities:

- Antifungal Activity : It has shown efficacy against various fungal strains, including Aspergillus fumigatus. In vitro studies indicated that it inhibits fungal growth by targeting the heat shock protein 90 (Hsp90) pathway, leading to reduced expression of conidiation-associated genes and calcineurin signaling components .

- Antimicrobial Properties : Research has demonstrated its potential against methicillin-resistant Staphylococcus aureus (MRSA). When combined with oxacillin, this compound enhances the bacteriostatic effect, making it a candidate for developing new antibiotic therapies .

- Anti-Saprolegnia Activity : Studies have shown that derivatives of this compound possess anti-Saprolegnia properties, effective against various strains of Saprolegnia, which is significant in aquaculture .

- Potential Anti-COVID-19 Applications : Recent docking studies suggest that this compound effectively binds to the main protease and RNA-dependent RNA polymerase of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19 .

Pharmaceutical Applications

Agricultural Applications

Chalcones like this compound play a role in plant defense mechanisms due to their antimicrobial properties. This compound can be explored for developing natural pesticides or fungicides.

Case Studies

- In Vitro Study on Antifungal Activity :

- Antimicrobial Synergy with Oxacillin :

- Docking Studies for COVID-19 :

作用机制

2’,4’-二羟基查耳酮的生物活性主要归因于其与各种分子靶标和途径相互作用的能力。例如,它已被证明可以抑制参与炎症和氧化应激的酶的活性。 此外,它可以调节与这些途径相关的基因的表达 . 就其抗病毒活性而言,2’,4’-二羟基查耳酮靶向溶血弧菌中的 HlyU 毒力调节剂,抑制其与 DNA 的结合并降低毒力因子的表达 .

相似化合物的比较

Comparison with Structurally Similar Chalcones

Structural Analogues

2'-Hydroxy-4'-Methoxychalcone

- Structure : A methoxy group replaces the 4'-hydroxyl of 2',4'-DHC.

- Bioactivity : Exhibits moderate anti-inflammatory activity but lower antifungal potency compared to 2',4'-DHC. Isolated from Pteris ensiformis .

4,2',4'-Trihydroxychalcone

- Structure : Additional hydroxylation at the 4-position on the B-ring.

- Bioactivity : Reported as a natural product in S. brasiliensis with uncharacterized biological activity .

2',5'-Dihydroxychalcone

- Structure : Hydroxyl groups at 2' and 5' positions.

- Bioactivity : Demonstrates superior COX inhibition (IC₅₀ = 37.5 μM) compared to 2',4'-DHC (IC₅₀ = 280 μM) .

2',6'-Dihydroxychalcone

- Structure : Hydroxyl groups at 2' and 6' positions.

- Bioactivity: Rapidly cyclizes to flavanones in aqueous solutions, limiting its stability and therapeutic utility .

Functional Analogues

Chlorinated Derivatives (e.g., 4-Chloro-2',4'-DHC)

- Modification : Introduction of a chlorine atom at the 4-position.

- Bioactivity : Enhanced anti-inflammatory activity (68% inhibition of prostaglandin E₂) compared to unmodified 2',4'-DHC (60.32%) .

Oxyalkylated Derivatives

- Modification : Alkyl chains added to hydroxyl groups.

- Bioactivity : Derivatives show improved anti-oomycete activity against Saprolegnia spp. (MIC = 6.25 µg/mL) compared to the parent compound (MIC = 24.03 µg/mL) .

Furan-Fused Derivatives

Anti-Inflammatory Activity

Antifungal and Anti-Oomycete Activity

Mechanistic Insights

- 2',4'-DHC : Targets virulence regulators like HlyU in Vibrio vulnificus and inhibits calcineurin in fungi .

- 2',5'-DHC : Superior COX inhibition due to optimal hydroxyl positioning for enzyme active-site binding .

- Oxyalkylated Derivatives : Enhanced lipophilicity improves membrane penetration and antifungal efficacy .

常见问题

Q. What are the recommended synthetic routes for 2',4'-Dihydroxychalcone and its derivatives?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution using alkyl bromides as precursors. For example, oxyalkylated derivatives can be prepared by reacting the parent compound with alkyl bromides under controlled conditions to introduce functional groups such as prenyl or farnesyl moieties . Derivatives like 2-hydroxy-4-farnesyloxychalcone have demonstrated enhanced anti-oomycete activity against Saprolegnia species compared to the parent compound. Key steps include:

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Analytical validation requires a combination of techniques:

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 280–320 nm) and mobile phases like methanol/water (acidified with 0.1% formic acid). Retention times should match reference standards .

- Spectroscopy : ¹H NMR (e.g., δ 7.8–8.2 ppm for α,β-unsaturated ketone protons) and FTIR (C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions (e.g., m/z 239 for the parent compound) .

Advanced Research Questions

Q. What molecular mechanisms underlie the Hsp90 inhibitory and antifungal activity of this compound?

Methodological Answer: this compound disrupts Hsp90 function by binding to its ATPase domain, as shown via:

- Surface Plasmon Resonance (SPR) : Direct binding assays using recombinant Hsp90 protein (KD values in µM range).

- Antifungal Assays : MIC testing against Candida albicans (e.g., MIC = 16 µg/mL) with synergy observed in combination with fluconazole .

- Transcriptomic Analysis : Downregulation of Hsp90-dependent client proteins (e.g., AKT, RAF-1) in fungal cells .

Q. How does this compound inhibit thromboxane synthase (TxAS) and platelet activation?

Methodological Answer: The compound suppresses TxAS activity by:

- ROS Scavenging : Reduces thrombin-induced ROS production in platelets (measured via DCFH-DA fluorescence, ~50% inhibition at 30 µM) .

- TxB₂ Inhibition : ELISA-based quantification shows ~60% reduction in TxB₂ levels at 30 µM .

- Synergy with Anticoagulants : Enhances cangrelor (P2Y₁₂ inhibitor) efficacy in flow cytometry assays (e.g., 70% inhibition of fibrinogen binding vs. 40% for cangrelor alone) .

Q. What thermodynamic and structural factors govern the inclusion complex formation of this compound with β-cyclodextrin?

Methodological Answer:

- Phase Solubility Studies : Formation constant (Kf = 420 M⁻¹ at 25°C) determined via Higuchi-Connors method, showing endothermic binding (ΔH = +8.2 kJ/mol) .

- Molecular Dynamics Simulations : Chalcone’s dihydroxyphenyl group penetrates β-cyclodextrin’s cavity, stabilized by van der Waals interactions (binding free energy = −25.6 kcal/mol) .

- FTIR Analysis : Shifts in C=O stretching frequency (1650 → 1635 cm⁻¹) confirm host-guest interactions .

Q. How do structural modifications influence the enzyme inhibitory activity of this compound derivatives?

Structure-Activity Relationship (SAR) Insights :

- Anti-CDC25B Activity : Introduction of methoxy groups at C-4' increases inhibitory potency (IC₅₀ = 2.8 µM vs. 8.5 µM for parent compound) .

- Anti-PTP1B Activity : Hydroxyl group at C-2' is critical; removal reduces activity by ~90% .

- Anti-GCH-I Activity : Alkyl chain elongation (e.g., prenyl groups) enhances inhibition (IC₅₀ = 5 µM vs. 12 µM for unmodified compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。